molecular formula C14H14ClFN4OS B2371494 2-chloro-4-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide CAS No. 2034608-78-9

2-chloro-4-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide

Cat. No.: B2371494
CAS No.: 2034608-78-9
M. Wt: 340.8
InChI Key: KZXZMNNGALXQCY-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a unique structure that includes a thiadiazole ring, a piperidine ring, and a benzamide moiety, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide typically involves multiple steps, starting with the preparation of the thiadiazole and piperidine intermediates. These intermediates are then coupled with a benzamide derivative under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Halogen atoms in the benzamide moiety can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzamide moiety.

Scientific Research Applications

2-chloro-4-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive compound with therapeutic properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-4-(thiophen-3-yl)benzamide
  • N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2,3-dimethoxybenzamide
  • N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-5-chloro-2-methoxybenzamide

Uniqueness

2-chloro-4-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide is unique due to its specific combination of functional groups and its potential therapeutic applications. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClFN4OS/c15-12-7-9(16)1-2-11(12)14(21)18-10-3-5-20(6-4-10)13-8-17-22-19-13/h1-2,7-8,10H,3-6H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXZMNNGALXQCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=C(C=C(C=C2)F)Cl)C3=NSN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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